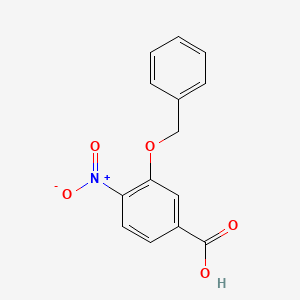

3-(Benzyloxy)-4-nitrobenzoic acid

Descripción general

Descripción

3-(Benzyloxy)-4-nitrobenzoic acid is an organic compound that features a benzyloxy group attached to a nitrobenzenecarboxylic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-nitrobenzoic acid typically involves the nitration of benzyloxybenzoic acid derivatives. One common method includes the nitration of 3-benzyloxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy)-4-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Benzyloxybenzoic acid derivatives.

Reduction: 3-(Benzyloxy)-4-aminobenzenecarboxylic acid.

Substitution: Halogenated or sulfonated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Benzyloxy)-4-nitrobenzoic acid plays a crucial role in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways. Its derivatives have shown promising results in:

- Antimicrobial Activity : The compound exhibits activity against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus at 32 µg/mL, indicating significant antimicrobial potential.

- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, with an IC50 value of 25 µg/mL in DPPH radical scavenging assays, showcasing its potential as an antioxidant agent.

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various reactions such as:

- Esterification : It can be converted into esters through reactions with alcohols, enabling further functionalization.

- Coupling Reactions : As a building block, it can be coupled with other compounds to form larger structures useful in pharmaceutical applications .

Material Science

In material science, this compound is employed in the preparation of polymers and materials with specific properties. Its unique functional groups allow for modifications that enhance material characteristics such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against common bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate a moderate antimicrobial effect, particularly against Staphylococcus aureus, which poses significant clinical challenges.

Case Study 2: Antioxidant Activity

In vitro assays have demonstrated the antioxidant capacity of this compound:

- DPPH Radical Scavenging Activity : The compound effectively reduced oxidative stress markers with an IC50 value of 25 µg/mL.

- Total Antioxidant Capacity : Measured using the FRAP assay, it yielded values comparable to standard antioxidants like ascorbic acid.

Case Study 3: Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit inflammatory pathways by modulating cytokine release. This property opens avenues for research into its potential therapeutic applications in treating inflammatory diseases.

Research Findings and Future Directions

Recent investigations continue to explore the therapeutic applications of this compound. Its structural properties make it a candidate for further modifications aimed at enhancing bioactivity and reducing toxicity. Ongoing research is focusing on:

- Drug Development Potential : Modifying the compound to improve its pharmacokinetic properties.

- Exploration of Novel Applications : Investigating its use in other therapeutic areas such as cancer treatment and neuroprotection.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-4-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity towards molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

3-(Benzyloxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

4-Nitrobenzoic acid: Lacks the benzyloxy group, affecting its solubility and reactivity.

3-(Benzyloxy)-4-aminobenzenecarboxylic acid: The reduced form of the nitro compound, with different chemical and biological properties.

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .

Actividad Biológica

3-(Benzyloxy)-4-nitrobenzoic acid, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a nitro group at the para position and a benzyloxy substituent at the meta position of the benzoic acid moiety. This configuration is significant as it influences the compound's biological activity.

1. Antitumor Activity

Research indicates that nitro compounds, including this compound, exhibit antitumor properties. The mechanism is often linked to their ability to disrupt critical protein-protein interactions involved in cancer progression. For instance, studies have shown that derivatives of nitrobenzoic acids can inhibit c-Myc-Max interactions, which are crucial for oncogenic activity in various cancers .

Table 1: Antitumor Activity of Nitro Compounds

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Inhibition of c-Myc-Max interaction |

| Nitrobenzamide derivative | 10 | iNOS inhibition |

| Other nitro compounds | Varies | Hypoxia-activated prodrugs |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through its ability to inhibit various inflammatory mediators. Nitro compounds are known to modulate signaling pathways associated with inflammation, particularly through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 2: Inhibition of Inflammatory Mediators

| Compound | Target | IC (µM) |

|---|---|---|

| This compound | iNOS | 12 |

| Nitro fatty acids | COX-2 | 8 |

| Other derivatives | TNF-α | Varies |

The biological activity of this compound can be attributed to several mechanisms:

- Protein Interaction Disruption : The compound has been shown to disrupt critical protein interactions necessary for tumor cell proliferation.

- Inhibition of Enzymatic Activity : It acts as an inhibitor for enzymes like iNOS and COX-2, which play significant roles in inflammatory processes.

- Reactive Nitrogen Species Generation : The nitro group may facilitate the formation of reactive nitrogen species, contributing to its cytotoxic effects against cancer cells .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In vitro Studies : In cell lines derived from human cancers, treatment with this compound resulted in a significant decrease in cell viability, with IC values ranging from 10 to 20 µM depending on the cell type.

- In vivo Models : Animal studies have demonstrated that administration of the compound leads to reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

4-nitro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)11-6-7-12(15(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHGQAXYDLCNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626307 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-29-9 | |

| Record name | 3-(Benzyloxy)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)-4-nitrobenzenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.